molecular formula C26H40N6O10 B12622345 L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine CAS No. 918433-68-8

L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine

Cat. No.: B12622345
CAS No.: 918433-68-8
M. Wt: 596.6 g/mol
InChI Key: VVVPHJPELSMCHS-BWENYUFKSA-N
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Description

L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine is a peptide compound composed of five amino acids: serine, tyrosine, threonine, isoleucine, and asparagine. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including cell signaling, enzyme activity regulation, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT (ethanedithiol).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • L-Seryl-L-tyrosyl-L-threonyl-L-phenylalanyl-L-asparagine
  • L-Seryl-L-tyrosyl-L-threonyl-L-leucyl-L-asparagine
  • L-Seryl-L-tyrosyl-L-threonyl-L-valyl-L-asparagine

Uniqueness

L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of isoleucine, for example, can influence the peptide’s hydrophobicity and interaction with lipid membranes, distinguishing it from similar peptides with different amino acid compositions.

Properties

CAS No.

918433-68-8

Molecular Formula

C26H40N6O10

Molecular Weight

596.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H40N6O10/c1-4-12(2)20(24(39)30-18(26(41)42)10-19(28)36)31-25(40)21(13(3)34)32-23(38)17(29-22(37)16(27)11-33)9-14-5-7-15(35)8-6-14/h5-8,12-13,16-18,20-21,33-35H,4,9-11,27H2,1-3H3,(H2,28,36)(H,29,37)(H,30,39)(H,31,40)(H,32,38)(H,41,42)/t12-,13+,16-,17-,18-,20-,21-/m0/s1

InChI Key

VVVPHJPELSMCHS-BWENYUFKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N

Origin of Product

United States

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